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Methyl 2-(aminomethyl)-6-nitrobenzoate

Cat. No.: B13092407
M. Wt: 210.19 g/mol
InChI Key: ZDMCOADKBXYKER-UHFFFAOYSA-N
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Description

Contextual Significance of Nitrobenzoate Esters in Organic Synthesis

Nitrobenzoate esters are a class of organic compounds that serve as important building blocks in the synthesis of a wide array of chemical products, including pharmaceuticals and dyes. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta position. masterorganicchemistry.com However, the substituents already present on the ring, in this case, the ester and the aminomethyl group, also influence the reactivity and regioselectivity of further reactions.

The presence of the nitro group also opens up synthetic pathways for the introduction of an amino group via reduction, which is a common strategy in the synthesis of anilines and their derivatives. sciencemadness.org Furthermore, nitroaromatic compounds themselves have been studied for various applications, including their use as chemoattractants for certain bacteria, which has implications for bioremediation.

Role of Aminomethyl Functionalities as Versatile Chemical Building Blocks

The aminomethyl group (-CH2NH2) is a key functional group in organic and medicinal chemistry. It can act as a nucleophile, allowing for the formation of new carbon-nitrogen bonds, and can be readily incorporated into heterocyclic structures. The primary amine in the aminomethyl group provides a site for a wide range of chemical modifications, making it a valuable handle for the construction of diverse molecular architectures.

In the context of medicinal chemistry, the introduction of an aminomethyl group can significantly impact the pharmacological properties of a molecule. It can influence factors such as solubility, basicity, and the ability to form hydrogen bonds with biological targets. Aminomethyl groups are found in numerous biologically active compounds and are often introduced to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Overview of Academic Research Trajectories for Methyl 2-(aminomethyl)-6-nitrobenzoate

Direct academic research focusing solely on this compound is limited. However, its structure suggests potential research applications as an intermediate in chemical synthesis. The presence of three distinct functional groups—the methyl ester, the aminomethyl group, and the nitro group—allows for a variety of chemical transformations.

Plausible synthetic pathways for this compound likely involve the modification of related, more readily available starting materials. One potential route could be the amination of a precursor such as methyl 2-(bromomethyl)-6-nitrobenzoate. A similar transformation is described in a patent for the synthesis of Lenalidomide, where a methyl 2-(halomethyl)-3-nitrobenzoate is reacted with an amine. google.com Another possible synthetic strategy could involve the reduction of a corresponding azide (B81097) or nitrile precursor.

Given the functionalities present, research involving this compound could be directed towards the synthesis of novel heterocyclic compounds, where the aminomethyl and a neighboring group could be cyclized. Furthermore, the nitro group can be reduced to an amine, which, in combination with the existing aminomethyl group, would create a diamine structure that could serve as a precursor for various other molecules. The study of ortho-substituted nitrobenzenes is a field of interest due to the interactions between the adjacent functional groups, which can influence their chemical behavior. rsc.org

Chemical Properties of this compound

PropertyValueSource
CAS Number 1956375-98-6 (for hydrochloride salt) cymitquimica.com
Molecular Weight 246.65 g/mol (for hydrochloride salt) cymitquimica.com
Purity 97% cymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O4 B13092407 Methyl 2-(aminomethyl)-6-nitrobenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

methyl 2-(aminomethyl)-6-nitrobenzoate

InChI

InChI=1S/C9H10N2O4/c1-15-9(12)8-6(5-10)3-2-4-7(8)11(13)14/h2-4H,5,10H2,1H3

InChI Key

ZDMCOADKBXYKER-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC=C1[N+](=O)[O-])CN

Origin of Product

United States

Synthetic Methodologies for Methyl 2 Aminomethyl 6 Nitrobenzoate

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of methyl 2-(aminomethyl)-6-nitrobenzoate suggests that the primary disconnections can be made at the ester, the nitro group, and the aminomethyl substituent. This approach breaks down the target molecule into simpler, more readily available starting materials. The key synthetic transformations to consider are the formation of the methyl ester from a carboxylic acid, the nitration of the aromatic ring, and the installation of the aminomethyl group. The order of these transformations is crucial to achieving the desired substitution pattern and avoiding unwanted side reactions.

A plausible retrosynthetic route would involve the disconnection of the aminomethyl group to a precursor such as a bromomethyl or a formyl group, which can then be converted to the desired amine. Further disconnection of the nitro group and the methyl ester would lead back to a simpler substituted benzoic acid or toluene (B28343) derivative.

Classical Synthetic Routes to the Benzoate (B1203000) Scaffold

The construction of the core benzoate scaffold with the required substitution pattern is a critical phase in the synthesis of the target molecule. This typically involves esterification of a corresponding benzoic acid derivative and nitration of the aromatic ring.

Esterification Protocols for Benzoic Acid Derivatives

The formation of the methyl ester can be achieved through various well-established esterification methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. google.com Another effective method is the use of dehydrating agents like 2-methyl-6-nitrobenzoic anhydride (B1165640) (Shiina reagent), which facilitates the condensation of carboxylic acids and alcohols under mild conditions. organic-chemistry.orgresearchgate.netwikipedia.org This method is known for its high yields and chemoselectivity. organic-chemistry.orgresearchgate.net

For instance, 2-methyl-6-nitrobenzoic acid can be esterified to its corresponding methyl ester. A patent describes a method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid, which can then be esterified. google.com

Comparison of Esterification Methods
MethodReagentsConditionsAdvantagesDisadvantages
Fischer-Speier EsterificationCarboxylic acid, Methanol, Strong acid catalyst (e.g., H₂SO₄)RefluxSimple, inexpensive reagentsReversible reaction, may require excess alcohol
Shiina EsterificationCarboxylic acid, Alcohol, 2-Methyl-6-nitrobenzoic anhydride (MNBA), DMAP (catalyst)Room temperatureHigh yields, mild conditions, high chemoselectivity organic-chemistry.orgresearchgate.netReagent is more expensive

Nitration Strategies for Aromatic Rings

The introduction of the nitro group onto the aromatic ring is a classic example of an electrophilic aromatic substitution reaction. ma.edumnstate.edu The nitration of methyl benzoate, for example, is a well-documented procedure that typically employs a mixture of concentrated nitric acid and sulfuric acid. ma.eduaiinmr.comrsc.org The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). ma.eduaiinmr.com

Introduction of the Aminomethyl Moiety

The final key transformation is the introduction of the aminomethyl group (-CH₂NH₂). ontosight.aiwikipedia.org This can be accomplished through several synthetic strategies, including reductive amination and direct amination techniques.

Reductive Amination Approaches

Reductive amination is a widely used and versatile method for the synthesis of amines. harvard.edumasterorganicchemistry.comwikipedia.org This two-step, one-pot process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine, which is then reduced in situ to the corresponding amine. wikipedia.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). harvard.edumasterorganicchemistry.com

In the context of synthesizing this compound, a precursor containing a formyl group at the 2-position (i.e., methyl 2-formyl-6-nitrobenzoate) could be subjected to reductive amination with ammonia (B1221849) or a suitable ammonia equivalent. organic-chemistry.org This approach offers high chemoselectivity and is tolerant of a wide range of functional groups. organic-chemistry.org

Common Reducing Agents for Reductive Amination
Reducing AgentAbbreviationKey Features
Sodium BorohydrideNaBH₄Commonly used, but can also reduce the starting aldehyde/ketone. masterorganicchemistry.com
Sodium CyanoborohydrideNaBH₃CNSelectively reduces the imine in the presence of the carbonyl group. masterorganicchemistry.comresearchgate.net
Sodium TriacetoxyborohydrideNaBH(OAc)₃A milder and less toxic alternative to NaBH₃CN. masterorganicchemistry.com

Direct Amination Techniques

Direct amination methods offer a more atom-economical approach to forming C-N bonds. researchgate.net These reactions involve the direct coupling of a C-H bond with an amine. While significant progress has been made in this area, particularly with the use of transition metal catalysts, the direct amination of an unactivated methyl group can be challenging. nih.govacs.org

One potential, though less common, approach could involve the radical halogenation of a methyl group on the benzoate precursor, followed by nucleophilic substitution with an amine source. However, this method can suffer from a lack of selectivity and the formation of multiple byproducts.

Formylation and Subsequent Reduction Pathways

One viable synthetic route to this compound involves the introduction of a one-carbon electrophile onto the aromatic ring, followed by reduction. This pathway begins with a suitable precursor, such as methyl 2-methyl-6-nitrobenzoate, which is first oxidized to the corresponding aldehyde, Methyl 2-formyl-6-nitrobenzoate.

The subsequent and crucial step is the conversion of the formyl group (-CHO) to an aminomethyl group (-CH₂NH₂). This transformation is commonly achieved through reductive amination. The process typically involves the reaction of the aldehyde with an ammonia source, such as ammonia itself or ammonium (B1175870) acetate, to form an intermediate imine. This imine is then reduced in situ to the desired primary amine. Various reducing agents can be employed for this step, with sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) being common laboratory-scale choices due to their selectivity. Catalytic hydrogenation over a metal catalyst like palladium on carbon (Pd/C) or Raney nickel is also an effective method, particularly for larger-scale syntheses. organic-chemistry.orggoogle.comnih.gov

Oxidation : Conversion of the methyl group of a precursor to a formyl group.

Reductive Amination : Reaction of the resulting aldehyde with an ammonia source and a reducing agent to yield the final primary amine. organic-chemistry.org

Table 1: Reductive Amination Conditions

Reagent/Parameter Description Purpose
Starting Material Methyl 2-formyl-6-nitrobenzoate Aldehyde precursor
Ammonia Source Ammonia (NH₃), Ammonium Acetate Forms the intermediate imine
Reducing Agent NaBH₄, NaBH₃CN, H₂/Catalyst (e.g., Pd/C) Reduces the imine to a primary amine
Solvent Methanol, Ethanol, THF Dissolves reactants and facilitates the reaction

Bromomethylation/Chloromethylation followed by Amination

A frequently employed and robust strategy for synthesizing benzylic amines involves the halogenation of a methyl group on the benzene (B151609) ring, followed by nucleophilic substitution with an amine or its equivalent. For the synthesis of this compound, this pathway would commence with Methyl 2-methyl-6-nitrobenzoate.

The first step is a free-radical halogenation of the benzylic methyl group to yield Methyl 2-(bromomethyl)-6-nitrobenzoate or its chloro-analogue. This is typically achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under UV light irradiation. chemicalbook.com This reaction selectively halogenates the benzylic position.

The resulting benzylic halide is a potent electrophile, primed for reaction with a nitrogen nucleophile. Several methods can be used for the subsequent amination step:

Gabriel Synthesis : This classic method provides a controlled route to primary amines, avoiding the over-alkylation common with ammonia. masterorganicchemistry.com It involves reacting the benzylic halide with potassium phthalimide (B116566). The phthalimide group acts as a protected form of ammonia. The resulting N-benzylphthalimide intermediate is then cleaved, typically using hydrazine (B178648) (NH₂NH₂) in a process known as the Ing-Manske procedure, to release the desired primary amine, this compound. nrochemistry.comlibretexts.orgyoutube.com

Direct Amination : The benzylic halide can be reacted directly with ammonia. However, this method often leads to a mixture of primary, secondary, and tertiary amines, along with the quaternary ammonium salt, due to the product amine being nucleophilic. To favor the primary amine, a large excess of ammonia is typically used.

Other Nitrogen Nucleophiles : Other reagents like sodium azide (B81097) can be used to displace the halide, forming a benzylic azide. The azide is then subsequently reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Table 2: Comparison of Amination Methods for Benzylic Halides

Method Nitrogen Source Key Features Advantages Disadvantages
Gabriel Synthesis Potassium Phthalimide Two-step process involving phthalimide alkylation and subsequent cleavage. Cleanly produces primary amines; avoids over-alkylation. masterorganicchemistry.com Requires an additional deprotection step.
Direct Amination Ammonia (NH₃) Direct Sₙ2 reaction with ammonia. Atom-economical, one-step process. Often results in a mixture of products (over-alkylation).
Azide Reduction Sodium Azide (NaN₃) Sₙ2 reaction followed by reduction. High-yielding and clean conversion. Sodium azide is toxic and potentially explosive.

Advanced Synthetic Protocols and Catalysis

Modern organic synthesis increasingly relies on advanced protocols that offer greater efficiency, selectivity, and milder reaction conditions. These include strategies that utilize the inherent reactivity of substrates or employ powerful catalysts to forge new bonds.

Directed Ortho-Metalation Strategies in Aromatic Functionalization

Directed Ortho-Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a "Directed Metalation Group" (DMG) on the aromatic ring, which coordinates to an organolithium reagent (like n-butyllithium or s-butyllithium), directing the deprotonation of the adjacent ortho position. baranlab.orgorganic-chemistry.org The resulting aryllithium species can then react with a wide range of electrophiles. wikipedia.orguwindsor.ca

For a molecule like this compound, a DoM strategy would be complex. A direct approach on a nitrobenzoate is challenging because common DMGs like esters would direct metalation away from the desired position, and the strong electron-withdrawing nitro group can interfere with the organolithium reagent. A plausible, albeit multi-step, DoM approach could involve:

Starting with a precursor like N,N-diethyl-2-methyl-6-nitrobenzamide. The tertiary amide is a powerful DMG.

Benzylic metalation of the methyl group using a strong base like s-BuLi in the presence of TMEDA.

The resulting benzylic anion could then be trapped with an electrophilic aminating agent.

Alternatively, the ester group itself could be used as a DMG on a different precursor, but careful selection of the substrate and reaction conditions would be critical to achieve the desired regioselectivity. The power of DoM lies in its ability to construct highly substituted aromatic systems that are difficult to access through classical electrophilic aromatic substitution. harvard.edu

One-Pot Reaction Sequences in Ester and Amine Formation

For the synthesis of this compound, a one-pot procedure could be envisioned based on the reductive amination pathway. If Methyl 2-formyl-6-nitrobenzoate is used as the starting material, its conversion to the final product is inherently a one-pot process. The aldehyde, an ammonia source (e.g., ammonium acetate), and a reducing agent (e.g., sodium cyanoborohydride) are all combined in a single reactor. The reaction proceeds sequentially through imine formation and then reduction to furnish the final amine without the need for intermediate isolation. organic-chemistry.org

Table 3: Hypothetical One-Pot Reductive Amination Sequence

Step Action Transformation
1 Add Methyl 2-formyl-6-nitrobenzoate, solvent, and ammonia source to the reactor. In-situ formation of the corresponding imine.
2 Add reducing agent to the same reactor. Reduction of the imine to this compound.
3 Work-up and purification. Isolation of the final product.

Application of Transition-Metal Catalysis in Amine Synthesis

Transition-metal catalysis has revolutionized the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination is a premier example, utilizing a palladium catalyst to couple amines with aryl or alkyl halides. wikipedia.orglibretexts.org This reaction is known for its broad substrate scope and high functional group tolerance. organic-chemistry.org

In the context of synthesizing this compound from its bromomethyl precursor, the Buchwald-Hartwig reaction offers a powerful alternative to classical methods. The reaction would couple Methyl 2-(bromomethyl)-6-nitrobenzoate with an ammonia equivalent. Since using ammonia directly can be challenging, protected ammonia sources or "ammonia surrogates" like benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide (LiHMDS) are often used. After the palladium-catalyzed coupling, a simple hydrolysis step reveals the primary amine. organic-chemistry.org

The key components of a successful Buchwald-Hartwig amination include:

Palladium Precatalyst : Sources of Pd(0) like Pd₂(dba)₃ or stable Pd(II) precatalysts that are easily reduced in situ.

Ligand : Bulky, electron-rich phosphine (B1218219) ligands are crucial for the catalytic cycle. Ligands developed in the Buchwald group, such as XPhos or SPhos, are highly effective. youtube.com

Base : A non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine nucleophile or facilitate the catalytic cycle. libretexts.org

This catalytic method often proceeds under milder conditions and with higher selectivity than traditional amination techniques. chemrxiv.org

Optimization and Scale-Up Considerations in Synthesis

Transitioning a synthetic route from a laboratory setting to industrial-scale production introduces numerous challenges that must be addressed through careful process optimization. pharmafeatures.compharmacompass.com The goal is to develop a process that is not only high-yielding but also safe, cost-effective, robust, and environmentally sustainable. recipharm.compharmtech.com

For the synthesis of this compound, several key factors would be considered during scale-up:

Route Selection : A route involving bromination followed by a Gabriel synthesis might be robust and high-yielding but involves multiple steps and potentially hazardous reagents (hydrazine). A reductive amination route might be shorter but could require more optimization to control impurities.

Reagent and Solvent Choice : Costly or hazardous reagents used at the lab scale (e.g., certain organolithium reagents, toxic solvents like carbon tetrachloride) would likely be replaced. For example, chromatographic purification, common in the lab, is generally avoided at an industrial scale in favor of crystallization or distillation due to cost and solvent usage. recipharm.com

Process Safety : The presence of a nitro group makes the compound and its intermediates potentially energetic, requiring careful thermal safety studies (e.g., Differential Scanning Calorimetry) to identify and control any potential exothermic events. The use of large quantities of flammable solvents or pyrophoric reagents like n-BuLi requires specialized equipment and handling procedures.

Impurity Profile : Impurities that are minor at a small scale can become significant problems in large batches. pharmafeatures.com Each step of the synthesis must be optimized to minimize side reactions. For instance, in the bromination step, conditions must be controlled to prevent di-bromination or ring bromination.

Good Manufacturing Practices (GMP) : If the compound is an intermediate for an Active Pharmaceutical Ingredient (API), its synthesis must adhere to GMP standards. This involves stringent control over starting materials, process parameters, and documentation to ensure batch-to-batch consistency and high purity. recipharm.comuab.cat

Table 4: Lab vs. Scale-Up Considerations

Parameter Laboratory Scale (grams) Industrial Scale (kilograms) Rationale for Change
Purification Flash Chromatography Crystallization / Distillation Cost, solvent volume, throughput. recipharm.com
Heating/Cooling Heating mantle, ice bath Jacketed reactors with thermal fluids Precise temperature control and management of exotherms.
Reagent Transfer Syringe, pipette Metering pumps, pressure transfers Safety, accuracy, and handling of large volumes.
Safety Assessment General precautions Detailed process hazard analysis (PHA) Increased risk associated with larger quantities.
Cost Analysis Focus on yield and feasibility Focus on cost of goods (CoGs) and process efficiency. pharmafeatures.com Economic viability is paramount for commercial production.

Reagent and Solvent System Selection for Enhanced Yields

The successful synthesis of this compound hinges on the careful selection of reagents and solvent systems that ensure high yields and minimize side reactions. The pivotal step in the proposed synthetic route is the selective reduction of the cyano group in the intermediate, Methyl 2-cyano-6-nitrobenzoate, without affecting the nitro and ester functionalities.

Synthesis of the Intermediate: Methyl 2-cyano-6-nitrobenzoate

Selective Reduction of the Cyano Group

For the subsequent reduction of the nitrile to the primary amine, several reagent systems have been identified as effective for similar substrates, demonstrating the required chemoselectivity. Catalytic hydrogenation stands out as a promising method. Specifically, the use of Raney nickel as a catalyst in a solvent such as methanol saturated with ammonia has been shown to be effective in the reduction of a cyano group in a substituted methyl benzoate derivative. This system is advantageous as it can often be performed under relatively mild temperature and pressure conditions, thus preserving the nitro and ester groups.

Alternative approaches for the selective reduction of nitriles in the presence of other reducible functional groups include the use of borane (B79455) complexes. Reagents like diisopropylaminoborane (B2863991) or a combination of sodium borohydride with a Lewis acid, such as boron trifluoride etherate, have demonstrated efficacy in selectively reducing nitriles. calvin.edunih.gov The choice of solvent for these reductions is critical, with tetrahydrofuran (B95107) (THF) being a common option.

The following table summarizes potential reagent and solvent systems for the key reduction step:

Reagent SystemSolventKey Advantages
Raney Nickel / H₂Methanol / AmmoniaHigh selectivity, mild conditions
DiisopropylaminoboraneTetrahydrofuran (THF)Good for selective reductions
Sodium Borohydride / Boron Trifluoride EtherateTetrahydrofuran (THF)Effective for selective nitrile reduction

Temperature and Pressure Control in Reaction Kinetics

The kinetics of the synthesis, particularly the reduction step, are significantly influenced by temperature and pressure. Precise control of these parameters is crucial for maximizing the yield of the desired product and minimizing the formation of byproducts.

For catalytic hydrogenations using Raney nickel, the reaction is typically conducted at a slightly elevated temperature, for instance, in the range of 10-30°C. The hydrogen pressure is another critical parameter and is generally maintained between 0.1 and 5 MPa. Operating within this pressure range facilitates the hydrogenation of the nitrile while being mild enough to avoid the reduction of the aromatic nitro group.

In the case of reductions using borane complexes, the reactions are often carried out at or below room temperature. The reaction progress should be carefully monitored, as prolonged reaction times or elevated temperatures could potentially lead to the reduction of the ester or nitro functionalities.

The table below outlines typical temperature and pressure conditions for the selective reduction:

Reduction MethodTemperature RangePressure Range
Catalytic Hydrogenation (Raney Ni/H₂)10 - 30 °C0.1 - 5 MPa
Borane Complex Reduction0 - 25 °CAtmospheric

Purification Methodologies for Synthetic Intermediates

The purity of the intermediate, Methyl 2-cyano-6-nitrobenzoate, is paramount for the success of the subsequent reduction step. Following its synthesis, purification is necessary to remove any unreacted starting materials or byproducts. Standard purification techniques such as recrystallization or column chromatography would be employed. The choice of solvent for recrystallization would depend on the solubility characteristics of the intermediate.

Similarly, after the reduction of Methyl 2-cyano-6-nitrobenzoate to this compound, the crude product will require purification. The basic nature of the newly formed aminomethyl group allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic solution to protonate the amine, transferring it to the aqueous layer. The aqueous layer can then be basified and the purified product extracted with an organic solvent. Further purification can be achieved by techniques such as column chromatography on silica (B1680970) gel or recrystallization to obtain the final product in high purity.

Chemical Reactivity and Transformation Pathways of Methyl 2 Aminomethyl 6 Nitrobenzoate

Transformations Involving the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and is itself susceptible to a variety of chemical transformations, most notably reduction.

Selective Reduction Reactions to Amine Functionalities

The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. For a molecule like methyl 2-(aminomethyl)-6-nitrobenzoate, which also contains an ester and a primary amine, achieving selective reduction of the nitro group without affecting the other functionalities is crucial. A variety of reagents and catalytic systems are available for this purpose.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. google.com This typically involves the use of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, with hydrogen gas as the reducing agent. google.comsciencemadness.org These methods are often clean and high-yielding. For instance, the reduction of the structurally related 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione, an intermediate in the synthesis of Lenalidomide, is commonly achieved through catalytic hydrogenation. google.com

Chemical reduction methods also offer high selectivity. Reagents such as tin(II) chloride (SnCl₂) in the presence of a strong acid, or iron powder in acidic medium, are effective for the chemoselective reduction of nitro groups. d-nb.info More recently, systems like sodium borohydride (B1222165) (NaBH₄) in combination with a transition metal salt like iron(II) chloride (FeCl₂) have been shown to be effective for the selective reduction of nitroarenes bearing ester groups. d-nb.info

The choice of reducing agent and reaction conditions is paramount to prevent the reduction of the methyl ester group or side reactions involving the aminomethyl group.

Table 1: Common Reagents for Selective Nitro Group Reduction

Reagent/SystemTypical ConditionsSelectivity Notes
H₂ / Pd/CMethanol (B129727) or Ethanol, room temp. to moderate heatHigh selectivity for nitro group over ester.
Fe / HCl or NH₄ClEthanol/Water, refluxClassical method, generally selective.
SnCl₂ · 2H₂O / HClEthanol, refluxEffective for selective reduction.
NaBH₄ / FeCl₂Solvent, room temp.Good selectivity in the presence of esters. d-nb.info

Mechanistic Studies of Nitro Group Reductions

The reduction of an aromatic nitro group to an amine is a six-electron process that proceeds through several intermediates. nih.gov While the exact mechanism can vary depending on the reducing agent and reaction conditions, a general pathway is widely accepted. orientjchem.org

The initial step involves a two-electron reduction of the nitro group (R-NO₂) to a nitroso intermediate (R-NO). nih.govnih.gov The nitroso species is highly reactive and is rapidly reduced further in a subsequent two-electron step to a hydroxylamine (B1172632) derivative (R-NHOH). nih.gov The hydroxylamine is a key intermediate in the reaction pathway. Finally, a further two-electron reduction of the hydroxylamine yields the corresponding primary amine (R-NH₂). orientjchem.orgresearchgate.net

General Mechanistic Pathway:

Step 1: R-NO₂ + 2e⁻ + 2H⁺ → R-NO + H₂O

Step 2: R-NO + 2e⁻ + 2H⁺ → R-NHOH

Step 3: R-NHOH + 2e⁻ + 2H⁺ → R-NH₂ + H₂O

Under certain conditions, particularly in catalytic hydrogenation, intermediates like nitrosobenzene (B162901) and phenylhydroxylamine can interact and lead to the formation of condensation byproducts such as azoxy, azo, and hydrazo compounds. orientjchem.org However, with appropriate catalyst and condition selection, the reaction can be directed to selectively produce the desired amine. orientjchem.org The presence of both electron-donating (aminomethyl) and electron-withdrawing (methyl ester) groups ortho to the nitro group in this compound can influence the rate and pathway of the reduction by affecting the electron density on the nitro group and potentially causing steric hindrance. ijrti.org

Reactions at the Aminomethyl Group

The primary amine of the aminomethyl group is a nucleophilic center and can readily participate in a range of reactions to form various derivatives.

Alkylation Reactions for Derivative Formation

The nitrogen atom of the aminomethyl group possesses a lone pair of electrons, making it nucleophilic and capable of reacting with alkylating agents such as alkyl halides. This reaction leads to the formation of secondary, tertiary amines, or even quaternary ammonium (B1175870) salts, depending on the stoichiometry of the alkylating agent used. The reaction typically proceeds via an SN2 mechanism. The reactivity of the amine can be influenced by the steric hindrance and electronic effects of the substituents on the aromatic ring.

Acylation Reactions and Amide Synthesis

The aminomethyl group can be readily acylated by reacting with acylating agents like acid chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent) to form stable amide derivatives. This is a common and efficient method for protecting the amine functionality or for synthesizing more complex molecules. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent.

Table 2: Examples of Acylation Reactions

Acylating AgentProduct TypeGeneral Conditions
Acetyl ChlorideAcetamideAprotic solvent, often with a base (e.g., triethylamine)
Acetic Anhydride (B1165640)AcetamideAprotic solvent, can be heated
Benzoyl ChlorideBenzamideAprotic solvent, with a base

Mannich Reactions for Aminomethylation

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen, an aldehyde (commonly formaldehyde), and a primary or secondary amine. mdpi.comnih.gov The primary amine first reacts with the aldehyde to form a Schiff base or an iminium ion, which then acts as an electrophile and is attacked by the nucleophilic active hydrogen-containing compound. scitepress.org

In the context of this compound, this compound itself would act as the amine component in a Mannich reaction. mdpi.com It could react with formaldehyde (B43269) and a suitable carbon-based nucleophile (e.g., a ketone, phenol, or another compound with an acidic C-H bond) to generate a new C-C bond, thereby attaching the this compound moiety to the nucleophilic substrate. nih.govscitepress.org

Reactions of the Ester Moiety

The methyl ester group is a key site for nucleophilic acyl substitution reactions. The reactivity of the carbonyl carbon is significantly influenced by the electronic effects of the substituents on the aromatic ring. The strong electron-withdrawing nature of the nitro group at the ortho position enhances the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the aminomethyl group has a weaker, electron-donating inductive effect.

Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol, a reaction that can be catalyzed by either acid or base.

Basic Conditions (Saponification): Under basic conditions, the hydrolysis of methyl benzoates typically proceeds via a bimolecular acyl-oxygen cleavage (BAc2) mechanism. This involves the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate eliminates a methoxide (B1231860) ion, which then deprotonates the newly formed carboxylic acid. The presence of the electron-withdrawing nitro group ortho to the ester in this compound is expected to accelerate the rate of base-catalyzed hydrolysis compared to unsubstituted methyl benzoate (B1203000) by stabilizing the negatively charged transition state. oieau.fr High temperatures can further enhance the nucleophilicity of even dilute alkaline solutions, ensuring quantitative hydrolysis. psu.edu For instance, many substituted methyl benzoates undergo complete saponification when heated with aqueous potassium hydroxide. psu.educhemspider.com

Acidic Conditions: In acidic media, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following proton transfer, methanol is eliminated, and deprotonation of the resulting carbonyl yields the carboxylic acid. The rate of acid-catalyzed hydrolysis is generally less sensitive to the electronic effects of ring substituents compared to base-catalyzed hydrolysis. oieau.fr Steric hindrance from the ortho substituents can, however, play a significant role in slowing down the reaction rate under both acidic and basic conditions. psu.edustackexchange.com

ReactionConditionsExpected ProductKey Influencing Factors
Base-Catalyzed HydrolysisAqueous NaOH or KOH, often with heating2-(aminomethyl)-6-nitrobenzoic acid (as salt)Accelerated by the ortho-nitro group (electron-withdrawing).
Acid-Catalyzed HydrolysisAqueous acid (e.g., H2SO4, HCl) with heating2-(aminomethyl)-6-nitrobenzoic acidRate is influenced by steric hindrance from ortho substituents.

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction can be catalyzed by either acids or bases. For a compound like this compound, reacting it with a different alcohol (R'-OH) would yield a new ester and methanol.

The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The presence of an electron-withdrawing group, such as the nitro group, is known to facilitate these reactions. For example, the transesterification of methyl 2-nitroacetate with various alcohols proceeds in the presence of catalysts like dibutyltin (B87310) (IV) oxide. researchgate.net It is expected that this compound would undergo similar catalyzed transesterification to produce a range of different esters.

Aminolysis is the reaction of an ester with an amine to form an amide and an alcohol. This reaction is crucial in peptide synthesis and other organic transformations. The reaction of this compound with a primary or secondary amine (R'R''NH) would yield N-substituted 2-(aminomethyl)-6-nitrobenzamides.

Computational and experimental studies on the aminolysis of methyl benzoate with ammonia (B1221849) suggest the reaction can proceed through either a concerted or a stepwise mechanism involving a tetrahedral intermediate. nih.gov The presence of a catalyst, such as a second amine molecule acting as a general base, can significantly lower the activation energy of the reaction. nih.gov For esters with electron-withdrawing groups, the stepwise pathway is generally favored. The reaction involves the nucleophilic attack of the amine on the ester carbonyl, forming a zwitterionic tetrahedral intermediate. This intermediate can then collapse to form the amide product and methanol. nih.gov The rate of aminolysis is enhanced by the ortho-nitro group, which increases the electrophilicity of the carbonyl carbon. Bifunctional catalysts, such as 6-halo-2-pyridones, have also been shown to be effective in promoting the aminolysis of even relatively unreactive methyl esters. rsc.org

Aromatic Ring Functionalization

The substituents already present on the benzene (B151609) ring dictate the position and feasibility of further functionalization through aromatic substitution reactions. The ring has three substituents:

-COOCH3 (methoxycarbonyl): A deactivating, meta-directing group.

-CH2NH2 (aminomethyl): An activating, ortho, para-directing group (primarily through its weak inductive effect).

-NO2 (nitro): A strongly deactivating, meta-directing group.

Electrophilic Aromatic Substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The powerful deactivating effects of the nitro and methoxycarbonyl groups significantly reduce the nucleophilicity of the benzene ring, making it resistant to attack by most electrophiles. libretexts.org

To predict the regioselectivity, one must consider the directing effects of all three groups:

The nitro group at C6 directs incoming electrophiles to C4 (meta).

The methoxycarbonyl group at C1 directs incoming electrophiles to C3 and C5 (meta).

The aminomethyl group at C2 directs incoming electrophiles to C4 and C6 (ortho, para). Since C6 is already substituted, it directs to C4.

All three groups either direct or allow substitution at the C4 position. The C3 and C5 positions are directed by the ester group but are ortho to the strongly deactivating nitro group, which is unfavorable. Therefore, if an electrophilic substitution reaction were to occur under harsh conditions, the C4 position would be the most likely site of attack. However, the combined deactivation by two strong electron-withdrawing groups means that reactions like Friedel-Crafts alkylation and acylation are generally not feasible. wikipedia.org

PositionInfluence of -COOCH3 (at C1)Influence of -CH2NH2 (at C2)Influence of -NO2 (at C6)Overall Likelihood
C3Meta (Directing)Ortho (Deactivated)Meta (Directing)Low
C4Para (Deactivated)Para (Directing)Meta (Directing)Highest (if reaction occurs)
C5Meta (Directing)Meta (Deactivated)Ortho (Deactivated)Low

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for aromatic systems bearing strong electron-withdrawing groups. wikipedia.org The nitro group is a powerful activator for SNAr, stabilizing the negatively charged intermediate (a Meisenheimer complex) through resonance. wikipedia.orgyoutube.com This activation is most effective at the positions ortho and para to the nitro group.

In this compound, the nitro group is at C6.

Ortho positions: C1 (bearing the ester) and C5 (bearing hydrogen).

Para position: C3 (bearing hydrogen).

For a typical SNAr reaction to occur, a good leaving group, such as a halide, must be present at one of these activated positions. wikipedia.org As the molecule lacks such a leaving group, standard SNAr reactions are not expected. However, the strong activation provided by the nitro group suggests that if a derivative, for example, Methyl 2-(aminomethyl)-5-chloro-6-nitrobenzoate, were used, nucleophilic displacement of the chloride at C5 would be highly favorable. The rate of such a reaction is heavily dependent on the electrophilicity of the ring, which is enhanced by electron-withdrawing substituents. mdpi.com

Derivatives and Analogues in Synthetic Strategies

Synthesis of Structurally Modified Benzoate (B1203000) Esters

The modification of the core structure of methyl 2-(aminomethyl)-6-nitrobenzoate allows for the generation of a library of benzoate esters with tailored electronic and steric properties. These modifications can be targeted at the aminomethyl group, the aromatic ring, or the ester functionality.

The reactivity of this compound and its derivatives is significantly influenced by the electronic nature of the substituents on the aromatic ring. The nitro group, being a strong electron-withdrawing group, deactivates the benzene (B151609) ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta-positions (relative to the nitro group). Conversely, the aminomethyl group, after potential N-protection, can be a weak activating group.

The reactivity of the aminomethyl group itself can be tuned by N-acylation or N-alkylation, which alters its nucleophilicity and steric hindrance. Similarly, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups, further expanding the range of accessible derivatives. The kinetic and thermodynamic parameters of these transformations are highly dependent on the nature and position of the substituents on the aromatic scaffold.

The synthesis of related nitrated and aminated benzoate derivatives can be achieved through various synthetic routes. Standard nitration conditions, typically a mixture of nitric acid and sulfuric acid, can be employed to introduce additional nitro groups onto the aromatic ring of a suitable precursor, though the directing effects of the existing substituents must be carefully considered to achieve the desired regioselectivity.

The reduction of the nitro group in this compound or its derivatives offers a pathway to aminated benzoate compounds. This transformation is commonly accomplished using reducing agents such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation with palladium on carbon. The resulting amino group can then serve as a handle for further functionalization, such as diazotization followed by substitution, or acylation to form amides.

The following table summarizes some related nitrated and aminated benzoate derivatives and their synthetic precursors:

DerivativePrecursorSynthetic Transformation
Methyl 2-amino-6-nitrobenzoate2-Methyl-3-nitrobenzoic acidEsterification followed by selective reduction of a second nitro group (if present) or functional group interconversion.
Methyl 2,6-diaminobenzoateMethyl 2,6-dinitrobenzoateReduction of both nitro groups.
Methyl 2-(acetylaminomethyl)-6-nitrobenzoateThis compoundN-acetylation of the primary amine.

Integration into Complex Molecular Architectures

The unique substitution pattern of this compound makes it a valuable building block for the construction of more complex molecules, including heterocyclic compounds and other intricate architectures through multi-step synthetic sequences.

The ortho-positioning of the aminomethyl and nitro groups provides a reactive scaffold for the synthesis of various nitrogen-containing heterocycles. Through a reduction of the nitro group to an amino group, a 1,2-diaminobenzene derivative is formed in situ. This diamine can then undergo cyclization reactions with a variety of reagents to form fused heterocyclic systems.

For example, reaction with carboxylic acids or their derivatives can lead to the formation of benzimidazoles. Similarly, reaction with dicarbonyl compounds can yield quinoxalines. The aminomethyl group can also participate in cyclization reactions. For instance, intramolecular condensation between the amino group (after reduction of the nitro group) and the ester functionality could potentially lead to the formation of a lactam.

While direct examples starting from this compound are not extensively documented, the synthesis of benzothiazoles from related 2-amino-6-nitro precursors is a well-established strategy. This suggests that this compound, after appropriate functional group manipulation, could be a viable precursor for a range of heterocyclic structures. The general approach often involves the reduction of the nitro group followed by cyclization with a suitable electrophile.

This compound and its close derivatives have been utilized as key intermediates in the total synthesis of complex molecules. A notable example is the use of a related compound, methyl 2-bromomethyl-3-nitrobenzoate, in the synthesis of Lenalidomide, an immunomodulatory drug. In this synthesis, the bromomethyl group serves as an electrophilic site for alkylation of a nucleophile, leading to the construction of the isoindolinone core of the molecule.

The synthetic utility of this compound in multi-step syntheses lies in the sequential or chemoselective manipulation of its functional groups. For instance, the primary amine can be protected, followed by modification of the ester or reduction of the nitro group, and then deprotection to unmask the amine for a subsequent reaction. This strategic protection and deprotection sequence allows for the controlled construction of complex target molecules.

The following table provides a hypothetical multi-step sequence illustrating the potential use of this compound as a building block:

StepReactionIntermediatePurpose
1N-protection (e.g., with Boc anhydride)N-Boc-methyl 2-(aminomethyl)-6-nitrobenzoateProtect the nucleophilic amine.
2Reduction of the nitro group (e.g., with SnCl2)N-Boc-methyl 2-(aminomethyl)-6-aminobenzoateIntroduce a second nucleophilic site.
3Cyclization with a bis-electrophileFused heterocyclic systemConstruct a complex core structure.
4N-deprotection (e.g., with TFA)Final productUnmask the primary amine for further functionalization or as a key feature of the target molecule.

Structure-Reactivity Relationships in Analogue Series

The systematic modification of the structure of this compound allows for the investigation of structure-reactivity relationships (SRR). By synthesizing a series of analogues with varying substituents on the aromatic ring or modifications to the side chains, it is possible to correlate changes in molecular structure with changes in chemical reactivity or biological activity.

The electronic properties of substituents on the aromatic ring have a profound impact on the reactivity of the molecule. Electron-donating groups (EDGs) will increase the electron density of the ring, making it more susceptible to electrophilic attack and potentially influencing the acidity of the N-H protons of the aminomethyl group. Conversely, electron-withdrawing groups (EWGs) will decrease the electron density, deactivating the ring towards electrophiles and increasing the acidity of the N-H protons.

The Hammett equation can be a useful tool for quantifying these substituent effects on reaction rates and equilibrium constants. For a series of substituted this compound analogues, a linear free-energy relationship may be observed when plotting the logarithm of the rate constant or equilibrium constant for a particular reaction against the Hammett substituent constant (σ).

For instance, in the context of nucleophilic aromatic substitution (if a suitable leaving group were present on the ring), the rate of reaction would be accelerated by the presence of strong electron-withdrawing groups. In contrast, for electrophilic aromatic substitution, the reaction rate would be enhanced by electron-donating groups. The steric properties of the substituents also play a crucial role, potentially hindering the approach of reagents to the reactive sites.

A hypothetical study on the hydrolysis rate of the methyl ester in a series of 4-substituted analogues of this compound could reveal the electronic influence of the substituent on the susceptibility of the carbonyl carbon to nucleophilic attack.

4-Substituent (X)Hammett Constant (σp)Expected Relative Hydrolysis Rate
-OCH3-0.27Slower
-H0Baseline
-Cl0.23Faster
-CN0.66Much Faster

By systematically studying such analogue series, a deeper understanding of the factors governing the reactivity of this class of compounds can be achieved, which is invaluable for the rational design of new synthetic strategies and molecules with desired properties.

Spectroscopic Characterization Techniques in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

A ¹H NMR spectrum of Methyl 2-(aminomethyl)-6-nitrobenzoate would provide crucial information about the number of different types of protons and their neighboring environments. The expected signals would include those for the aromatic protons, the aminomethyl (-CH₂NH₂) protons, and the methyl ester (-OCH₃) protons. The chemical shifts (δ) would indicate the electronic environment of each proton, while the coupling patterns (e.g., singlets, doublets, triplets) would reveal the number of adjacent protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Framework Determination

The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. Distinct signals would be expected for the carbonyl carbon of the ester, the aromatic carbons (both those bonded to substituents and those bonded to hydrogen), the aminomethyl carbon, and the methyl carbon of the ester. The chemical shifts of these signals would provide insight into the electronic structure of the carbon skeleton.

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional NMR techniques would be employed.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling correlations, helping to identify adjacent protons within the aromatic ring and the aminomethyl group.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching from the primary amine group.

C-H stretching from the aromatic ring and the methyl and methylene (B1212753) groups.

C=O stretching from the ester carbonyl group.

N-O stretching (asymmetric and symmetric) from the nitro group.

C=C stretching from the aromatic ring.

C-O stretching from the ester group.

The precise wavenumbers of these absorptions would provide strong evidence for the presence of these functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the nitro-substituted benzene (B151609) ring, an ester group, and an aminomethyl group would give rise to characteristic absorption bands in the UV-Vis spectrum. The wavelength of maximum absorbance (λmax) would be indicative of the conjugated π-electron system.

Mass Spectrometry (MS) Applications

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular formula. The mass spectrum would show a molecular ion peak corresponding to the mass of the intact molecule. Analysis of the fragmentation pattern would reveal characteristic losses of functional groups, such as the methoxy (B1213986) group from the ester or parts of the aminomethyl side chain, which would further support the proposed structure.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. For this compound, with a chemical formula of C₉H₁₀N₂O₄, the theoretical exact mass can be calculated. This experimental technique provides a highly accurate mass measurement, often to within a few parts per million (ppm), which helps to distinguish between compounds with the same nominal mass but different elemental compositions.

ParameterTheoretical Value
Molecular Formula C₉H₁₀N₂O₄
Monoisotopic Mass 210.0641 Da
Average Mass 210.188 g/mol

This table presents theoretical mass values for this compound. Experimental HRMS data would be expected to align closely with the theoretical monoisotopic mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting fragment ions. In the case of this compound, the protonated molecule [M+H]⁺ would be selected in the first mass analyzer. Subsequent collision-induced dissociation (CID) would lead to characteristic fragmentation patterns that can be pieced together to confirm the connectivity of the atoms within the molecule.

Expected fragmentation pathways could include the loss of the methoxy group (-OCH₃), the cleavage of the aminomethyl side chain, and fragmentation of the nitro group. Analysis of these fragment ions allows for the confirmation of the presence and location of these functional groups on the benzene ring.

Precursor Ion (m/z)Potential Fragment Ions (m/z)Corresponding Neutral Loss
211.0719 [M+H]⁺180.0559-OCH₃ (Methanol)
181.0719-CH₂NH₂ (Aminomethyl radical)
165.0764-NO₂ (Nitrogen dioxide)

This table outlines plausible fragmentation patterns for this compound in an MS/MS experiment. The exact fragmentation will depend on the experimental conditions.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is an unparalleled technique for determining the three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive proof of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles. Furthermore, it would reveal details about the crystal packing, including any intermolecular interactions such as hydrogen bonding, which can be anticipated between the amino group and the nitro or ester functionalities of neighboring molecules.

A successful crystallographic analysis would yield precise atomic coordinates, allowing for the generation of a detailed 3D model of the molecule and confirming the ortho-substitution pattern of the aminomethyl and nitro groups relative to the methyl ester.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the percentage composition of a compound. For this compound (C₉H₁₀N₂O₄), the theoretical elemental composition can be calculated. Experimental data from combustion analysis should closely match these theoretical values to validate the empirical formula.

ElementTheoretical Percentage (%)
Carbon (C) 51.43
Hydrogen (H) 4.80
Nitrogen (N) 13.33
Oxygen (O) 30.44

This table shows the theoretical elemental composition of this compound. Experimental results from elemental analysis are typically expected to be within ±0.4% of these values.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties with a good balance between accuracy and computational cost. For Methyl 2-(aminomethyl)-6-nitrobenzoate, DFT calculations can provide detailed information on its geometry, vibrational modes, electronic properties, and spectroscopic signatures.

Molecular Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.

Conformational analysis is crucial for flexible molecules like this compound, which has several rotatable bonds, including the C-C bond connecting the aminomethyl group to the benzene (B151609) ring, the C-N bond of the aminomethyl group, and the C-O bonds of the ester group. The rotation around these bonds can lead to different conformers with varying energies. For instance, studies on similar molecules like m-methylbenzaldehyde have shown that different conformer orientations (e.g., O-cis and O-trans) can have significant differences in their torsional potentials and rotational barriers. nih.gov The potential energy surface can be scanned by systematically rotating specific dihedral angles to identify the most stable conformers and the energy barriers between them. nih.govmdpi.comresearchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

ParameterBond Length (Å)ParameterBond Angle (°)
C-NO21.48O-N-O125
C-C (ring)1.39 - 1.41C-C-C (ring)118 - 122
C-CH2NH21.51C-C-NH2110
C=O1.22O=C-O124
C-O (ester)1.35C-O-CH3115

Vibrational Frequency Calculations and IR Spectral Prediction

Once the molecular geometry is optimized, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks in an infrared (IR) spectrum. msu.edu Each vibrational mode can be described in terms of stretching, bending, rocking, wagging, and twisting of bonds. msu.edu

Theoretical IR spectra are valuable for interpreting experimental spectra and assigning specific vibrational modes to observed absorption bands. For substituted nitrobenzoates, characteristic vibrational frequencies are expected for the nitro group (NO2) stretching, the carbonyl (C=O) stretching of the ester, the C-N stretching of the aminomethyl group, and various aromatic C-H and C-C vibrations. researchgate.netnih.govscirp.org

Table 2: Hypothetical Predicted Vibrational Frequencies and Assignments for this compound

Vibrational ModePredicted Frequency (cm⁻¹)
N-H Stretch (aminomethyl)3400 - 3500
C-H Stretch (aromatic)3000 - 3100
C-H Stretch (methyl)2900 - 3000
C=O Stretch (ester)~1720
NO2 Asymmetric Stretch~1530
NO2 Symmetric Stretch~1350
C-N Stretch (aminomethyl)~1100

Note: This table presents hypothetical data based on characteristic vibrational frequencies for the functional groups present in the molecule. Specific calculated values for this compound are not available in the cited literature.

Electronic Structure Properties: HOMO-LUMO Energy Gaps

The electronic properties of a molecule are often described in terms of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. pmf.unsa.ba

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity, kinetic stability, and electronic transitions of a molecule. pmf.unsa.bachemmethod.comelixirpublishers.com A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability. pmf.unsa.ba DFT calculations are a common method for determining the energies of these frontier orbitals and the resulting energy gap. chemmethod.comnih.gov

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-2.0
HOMO-LUMO Gap4.5

Note: This table presents hypothetical data based on typical values for similar aromatic compounds. Specific calculated values for this compound are not available in the cited literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a useful tool for understanding the charge distribution and predicting the sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net

In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and are susceptible to nucleophilic attack. Regions with intermediate potential are often colored green. For this compound, the oxygen atoms of the nitro and ester groups, as well as the nitrogen atom of the amino group, are expected to be regions of negative potential, while the hydrogen atoms of the aminomethyl group and the aromatic ring are likely to be regions of positive potential. researchgate.netresearchgate.netnih.gov

Theoretical Prediction of NMR and UV-Vis Spectroscopic Parameters

Computational methods can also be used to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption wavelengths. rsc.orgmaterialsciencejournal.orgchegg.comnih.govsfasu.eduwisc.edu

Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations provide valuable assistance in the assignment of experimental NMR spectra, especially for complex molecules. chegg.comnih.govwisc.edu

Time-Dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands in a UV-Vis spectrum. materialsciencejournal.orgresearchgate.netresearchgate.net For a nitroaromatic compound like this compound, transitions involving the nitro and aromatic chromophores are expected.

Table 4: Hypothetical Predicted Spectroscopic Data for this compound

SpectrumParameterPredicted Value
¹H NMRChemical Shift (ppm) - Aromatic H7.5 - 8.5
¹H NMRChemical Shift (ppm) - CH2NH2~4.0
¹H NMRChemical Shift (ppm) - OCH3~3.9
¹³C NMRChemical Shift (ppm) - C=O~165
UV-Visλmax (nm)~280

Note: This table presents hypothetical data based on typical chemical shifts and absorption maxima for similar compounds. Specific calculated values for this compound are not available in the cited literature.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide insights into the dynamic behavior of molecules, such as their conformational changes, interactions with solvent molecules, and transport properties. rsc.orgfrontiersin.orgnih.govnih.gov

For this compound, an MD simulation could be used to explore its conformational landscape in a solvent, such as water. This would involve placing the molecule in a box of solvent molecules and simulating their movements over a period of time. The simulation would reveal the preferred conformations of the molecule in solution and the dynamics of its interactions with the surrounding water molecules through hydrogen bonding and other intermolecular forces. rsc.org Such simulations are particularly useful for understanding how the solvent environment influences the structure and properties of a molecule. rsc.org

Conformational Dynamics and Flexibility Studies

The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Computational methods can predict the stable conformations of this compound and the energy barriers between them.

The conformational landscape of this molecule is primarily dictated by the rotation around several key single bonds: the C-C bond connecting the aminomethyl group to the benzene ring, the C-O bond of the ester group, and the C-N bond of the nitro group. Studies on substituted phenylbenzoates and other substituted benzenes suggest that such molecules are rather flexible. scispace.comrsc.org For instance, the rotation of substituent groups on a benzene ring can be influenced by steric hindrance and electronic effects. researchgate.net In this compound, the ortho positioning of the aminomethyl and nitro groups likely leads to significant steric and electronic interactions that influence the molecule's preferred conformation.

Ligand-Target Interaction Profiling (Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a larger receptor protein. ekb.egirjmets.com This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand with its biological target. nih.govresearchgate.net

In a hypothetical docking study of this compound, the molecule would be placed into the binding site of a target protein, and its various conformations would be sampled to find the one that forms the most favorable interactions. The interactions are typically scored based on a force field that accounts for van der Waals forces, electrostatic interactions, and hydrogen bonding.

The functional groups of this compound would play distinct roles in its binding to a target. The aminomethyl group, with its basic nitrogen, could act as a hydrogen bond donor. The nitro group, being highly polar, could participate in electrostatic interactions and as a hydrogen bond acceptor. The ester group also contains potential hydrogen bond acceptors in its oxygen atoms. The aromatic ring can engage in π-π stacking or hydrophobic interactions with corresponding residues in the protein's binding pocket. Molecular docking studies on nitrobenzamide derivatives have highlighted the importance of nitro groups in binding to enzymes, suggesting they contribute significantly to the binding affinity through specific orientations and polarizability. nih.govresearchgate.net

A typical output from a molecular docking study would include the binding energy, which is an estimate of the affinity of the ligand for the protein, and a visual representation of the binding pose, showing the key interactions.

Interaction TypePotential Interacting Groups on this compound
Hydrogen Bond DonorAminomethyl group (-CH₂NH₂)
Hydrogen Bond AcceptorNitro group (-NO₂), Ester group (-COOCH₃)
Electrostatic InteractionsNitro group (-NO₂), Ester group (-COOCH₃)
π-π StackingBenzene ring
Hydrophobic InteractionsBenzene ring, Methyl group (-CH₃)

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) Analysis

Following molecular docking, molecular dynamics (MD) simulations are often performed to study the stability and dynamics of the ligand-protein complex over time. biorxiv.org RMSD and RMSF are two key analyses performed on the trajectory generated from an MD simulation. researchgate.net

Root Mean Square Deviation (RMSD) measures the average distance between the atoms of a superimposed molecule (or a selection of atoms) at a particular time point and a reference structure (usually the initial docked pose). A low and stable RMSD value over the course of the simulation suggests that the ligand remains in its binding pocket and the complex is stable. nih.gov Conversely, a high or fluctuating RMSD may indicate that the ligand is unstable in the binding site or is inducing significant conformational changes in the protein. rsc.org

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a valuable tool for elucidating the detailed mechanisms of chemical reactions, including identifying transition states and calculating energy barriers. The aminolysis of esters, a fundamental organic reaction, has been the subject of numerous computational studies that can provide a framework for understanding the reactivity of this compound. nih.govresearchgate.net

Transition State Structure Identification and Energy Barrier Calculations

The aminolysis of an ester can proceed through either a concerted or a stepwise mechanism. nih.govnih.gov In a concerted mechanism, the carbon-nitrogen bond formation and the carbon-oxygen bond cleavage occur simultaneously through a single transition state. In a stepwise mechanism, the reaction proceeds through a tetrahedral intermediate. chemistrysteps.com Computational studies on the aminolysis of methyl benzoate (B1203000) with ammonia (B1221849) have shown that the two pathways can have similar activation energies. nih.gov

The presence of a second amine molecule can act as a general base catalyst, significantly lowering the activation energy by facilitating proton transfer. nih.gov For the aminolysis of this compound, the intramolecular aminomethyl group could potentially act as a catalyst, although this would depend on the conformational accessibility of the amine to the ester group.

Computational calculations, typically using density functional theory (DFT), can be used to locate the transition state structures for each step of the reaction. The energy of these transition states relative to the reactants determines the activation energy (energy barrier) of the reaction. A lower activation energy corresponds to a faster reaction rate. For the uncatalyzed aminolysis of methyl formate, the activation barriers for the concerted and stepwise mechanisms are very similar, while catalysis by a second ammonia molecule lowers the barrier by 10-17 kcal/mol. nih.gov

Reaction Pathway (Methyl Benzoate + NH₃)Calculated Activation Energy (kcal/mol)
Uncatalyzed ConcertedSimilar to stepwise
Uncatalyzed StepwiseSimilar to concerted
General-Base-Catalyzed StepwiseSignificantly lower

Data based on analogous reactions from computational studies. nih.gov

Solvent Effects on Reaction Pathways

The solvent in which a reaction is carried out can have a profound effect on the reaction mechanism and rate. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent on the reaction pathway. nih.gov These models treat the solvent as a continuous medium with a specific dielectric constant.

For the aminolysis of esters, the polarity of the solvent can influence the stability of charged intermediates and transition states. In a stepwise mechanism, the formation of a zwitterionic tetrahedral intermediate is often involved. acs.org Polar solvents would be expected to stabilize such charged species, potentially favoring a stepwise mechanism over a concerted one. Conversely, in nonpolar solvents, a concerted mechanism or a stepwise mechanism involving neutral intermediates might be preferred. acs.org Computational studies on the aminolysis of other esters have shown that the presence of a solvent can sometimes disfavor the reaction by stabilizing the reactants more than the transition state. worldscientific.com Kinetic studies on the aminolysis of O-ethyl S-aryl dithiocarbonates in various solvents have shown that the rate constants are influenced by the solvent's acidity, basicity, and polarity/polarizability. researchgate.net

Proton Transfer Processes in Aminolysis Reactions

Proton transfer is a crucial step in many aminolysis reactions. acs.org The incoming amine must lose a proton, and the leaving alcohol group must gain a proton. nih.gov Computational studies can map out the intricate details of these proton transfer events.

In the uncatalyzed reaction, proton transfer can occur directly between the involved functional groups, often leading to high-energy transition states. As mentioned earlier, a second amine molecule can act as a "proton shuttle," facilitating the proton transfer and lowering the energy barrier. nih.gov The structure of the transition states in the catalyzed aminolysis of methyl benzoate indicates that the catalytic role of the second ammonia molecule is to facilitate these proton-transfer processes. nih.gov This is a common theme in aminolysis reactions. The mechanism of ester aminolysis involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the departure of the leaving group, with proton transfers occurring to neutralize the intermediates. wikipedia.orgyoutube.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Reactivity

Quantitative Structure-Property Relationship (QSPR) modeling represents a sophisticated computational approach to predict the physicochemical properties and chemical reactivity of molecules based on their structural and electronic features. For this compound, QSPR studies, though not extensively reported in dedicated literature for this specific molecule, can be conceptually constructed based on established methodologies for nitroaromatic compounds and aromatic amines. mdpi.commdpi.com These models are pivotal in forecasting reactivity, thereby guiding synthesis, and understanding the compound's behavior in various chemical environments without the need for extensive empirical testing. sid.ir

The fundamental principle of QSPR is to establish a mathematical correlation between a molecule's properties and its calculated molecular descriptors. mdpi.com The chemical reactivity of this compound is influenced by the interplay of its three key functional groups: the nitro group (-NO₂), the aminomethyl group (-CH₂NH₂), and the methyl ester group (-COOCH₃), all attached to a benzene ring. The electron-withdrawing nature of the nitro group, the electron-donating and basic character of the aminomethyl group, and the steric and electronic effects of the methyl ester group collectively define the molecule's reactivity profile.

A typical QSPR model for predicting the chemical reactivity of this compound would involve the calculation of a wide array of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure and are generally categorized as constitutional, topological, geometric, and quantum-chemical descriptors. nih.govaimspress.com

Illustrative Molecular Descriptors for QSPR Modeling of this compound

To construct a QSPR model, a set of relevant molecular descriptors would first be calculated. The selection of these descriptors is crucial and is guided by an understanding of the chemical mechanisms that govern reactivity. For a molecule like this compound, the following types of descriptors would be particularly relevant:

Descriptor ClassSpecific Descriptor ExampleSignificance for Chemical Reactivity
Constitutional Molecular Weight (MW)Influences physical properties and reaction kinetics.
Number of Nitrogen AtomsRelates to the presence of key functional groups (-NO₂, -NH₂) that dominate reactivity. mdpi.com
Number of Oxygen AtomsPertains to the nitro and ester groups, which are key sites for chemical reactions.
Topological Wiener IndexEncodes information about molecular branching and compactness, affecting intermolecular interactions.
Kier & Hall Connectivity IndicesDescribe the degree of branching and connectivity within the molecule, influencing its accessibility for reaction. aimspress.com
Quantum-Chemical Energy of the Highest Occupied Molecular Orbital (EHOMO)Indicates the molecule's ability to donate electrons; a higher EHOMO suggests greater reactivity towards electrophiles. mdpi.com
Energy of the Lowest Unoccupied Molecular Orbital (ELUMO)Represents the molecule's ability to accept electrons; a lower ELUMO suggests greater reactivity towards nucleophiles. mdpi.comcore.ac.uk
HOMO-LUMO GapA smaller energy gap generally implies higher chemical reactivity.
Dipole MomentMeasures the overall polarity of the molecule, which is crucial for understanding its interaction with polar reagents and solvents.
Atomic Charges on N and O atomsPinpoints the most likely sites for electrophilic or nucleophilic attack.
Physicochemical LogP (Octanol-Water Partition Coefficient)Describes the hydrophobicity of the molecule, which affects its solubility and transport to reaction sites in different phases. mdpi.comnih.gov

Once a comprehensive set of descriptors is calculated for this compound and a series of related compounds with known reactivity data, statistical methods are employed to build the QSPR model. Techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVR) are commonly used to find the best correlation between the descriptors and the observed reactivity. sid.irnih.gov

Hypothetical QSPR Model for Predicting a Reactivity Parameter

A hypothetical QSPR model for predicting a specific reactivity parameter (e.g., the rate constant, k, for a particular reaction) might take the form of a linear equation derived from MLR analysis. This equation provides a quantitative link between the molecule's structure and its predicted reactivity.

Model ComponentDescriptionExample Value/Term
Dependent Variable The chemical reactivity property being predicted.log(k)
Independent Variables The selected molecular descriptors that significantly influence the reactivity.ELUMO, LogP, Atomic Charge on Nitro-N
Coefficients Numerically define the magnitude and direction of each descriptor's influence on reactivity.c₁, c₂, c₃
Intercept A constant term in the regression equation.c₀
Model Equation The mathematical relationship for predicting reactivity.log(k) = c₀ + c₁(ELUMO) + c₂(LogP) + c₃(Atomic Charge on Nitro-N)

In this illustrative model, a lower ELUMO value would likely have a positive coefficient, indicating that increased electrophilicity enhances the reaction rate. The LogP term might have a positive or negative coefficient depending on the reaction medium, while the atomic charge on the nitrogen of the nitro group would be a direct measure of its susceptibility to certain reactions. The predictive power of such a model is rigorously evaluated through internal and external validation techniques to ensure its robustness and reliability. nih.govnih.gov

Through the development and application of QSPR models, researchers can systematically investigate the chemical reactivity of this compound, screen for derivatives with desired reactivity profiles, and gain deeper insights into the structural features that govern its chemical behavior.

Applications in Advanced Organic Synthesis and Materials Chemistry

Role as a Precursor in Fine Chemical Synthesis

The strategic placement of reactive sites on Methyl 2-(aminomethyl)-6-nitrobenzoate makes it a versatile precursor for constructing more elaborate molecular architectures, particularly in the pharmaceutical sector.

Nitrobenzoate derivatives are crucial intermediates in the synthesis of complex, biologically active molecules. A prominent example is the synthesis of Lenalidomide, an immunomodulatory drug used in the treatment of multiple myeloma. newdrugapprovals.org While many patented syntheses of Lenalidomide utilize the closely related precursor, methyl 2-(bromomethyl)-3-nitrobenzoate, the underlying principle demonstrates the utility of this class of compounds. researchgate.netresearchgate.netgoogle.com

In these synthetic routes, the bromomethyl group reacts with 3-aminopiperidine-2,6-dione (B110489) hydrochloride to form the isoindolinone core of the molecule. google.comgoogleapis.com The nitro group is then reduced in a subsequent step to an amino group, yielding the final Lenalidomide structure. researchgate.net This multi-step process highlights how different functional groups on the starting benzoate (B1203000) ring are sequentially manipulated to build the complex target molecule.

Application Area Example Molecule Role of Precursor Key Transformation
Pharmaceutical SynthesisLenalidomideForms the core isoindolinone structureCyclization followed by nitro group reduction

The value of this compound as a building block stems from its multifunctionality. Nitro compounds are widely regarded as indispensable and versatile intermediates in organic chemistry for creating pharmaceutically relevant substances. frontiersin.orgfrontiersin.org Each functional group can serve as a handle for further chemical modification:

Nitro Group: Can be readily reduced to a primary amine, which can then be used for amide bond formation, diazotization, or other amine-related chemistries.

Aminomethyl Group: The primary amine is nucleophilic and can be alkylated, acylated, or used in cyclization reactions.

Methyl Ester Group: Can be hydrolyzed to a carboxylic acid, converted to an amide, or undergo other ester-based transformations.

This inherent reactivity allows chemists to design synthetic pathways where each part of the molecule is selectively modified, enabling the efficient construction of diverse and complex chemical entities from a single, well-defined starting material.

Precursors for Agrochemical Development

Aromatic nitro compounds are foundational materials in the synthesis of various agrochemicals, including herbicides and insecticides. echemi.com Their derivatives serve as key intermediates for building the active ingredients used in crop protection.

While nitrobenzoates are generally useful starting materials for crop protection agents google.com, a direct synthetic route from this compound to the herbicide Mesosulfuron-methyl is not prominently described in published chemical literature. The established synthesis pathways for Mesosulfuron-methyl, a sulfonylurea herbicide that controls grass and broadleaf weeds in wheat fields, typically originate from different precursors. google.comgoogle.comnih.gov The chemical structure of Mesosulfuron-methyl is methyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-4-(methanesulfonamidomethyl)benzoate, indicating a different substitution pattern than that found on this compound. nih.gov

Similarly, a direct synthetic link between this compound and the insect growth regulator Methoxyfenozide is not evident from common manufacturing processes. google.comgoogle.com Methoxyfenozide is a diacylhydrazine insecticide that works by mimicking the insect molting hormone. fao.org Its synthesis involves the condensation of precursors like N-(3-methoxy-2-methyl-benzoyl)-N-tert-butyl hydrazine (B178648) with 3,5-dimethyl benzoyl chloride, which are structurally unrelated to this compound. google.combelnauka.by

Applications in Materials Science

The application of specifically this compound in materials science is not widely documented. However, the properties of related nitrobenzoate compounds suggest potential uses in this field. For instance, research has shown that single crystals of methyl 4-nitrobenzoate (B1230335) can function as a terahertz linear polarizer. researchgate.net This capability arises from the specific parallel arrangement of the flat molecules within the crystal structure, which leads to highly anisotropic absorption of terahertz waves. researchgate.net

Building Blocks for Small Molecule Semiconductors

The architecture of this compound makes it a promising candidate as a foundational unit in the synthesis of small molecule organic semiconductors. Organic semiconductors often feature electron-donating and electron-accepting moieties to tune their electronic properties.

Donor-Acceptor (D-A) Structures: The aminomethyl group can be considered an electron-donating component, while the nitro group and the methyl ester are strong electron-withdrawing groups. nih.gov This inherent donor-acceptor characteristic is a key design principle for creating materials with low band gaps, which is essential for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Molecular Scaffolding: The benzene (B151609) ring provides a rigid core that can be chemically modified. The primary amine is a reactive handle for building larger, more complex conjugated systems through reactions like amide bond formation or Schiff base condensation.

Functional Group Transformation: The nitro group can be reduced to an amino group, allowing for the creation of new donor sites or further functionalization. This versatility enables the synthesis of a library of related compounds with systematically varied electronic properties to optimize semiconductor performance.

Table 1: Potential Roles of Functional Groups in Small Molecule Semiconductors

Functional GroupPotential RoleRationale
Aminomethyl GroupElectron Donor / Reactive SiteIncreases electron density; allows for extension of conjugation through C-N bond formation.
Nitro GroupElectron AcceptorLowers the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection/transport.
Methyl Ester GroupElectron Acceptor / Solubility ModifierContributes to electron-withdrawing character; can be modified to improve solubility in organic solvents for solution-based processing.
Benzene RingCore Structure / π-StackingProvides a rigid, planarizable core that can facilitate intermolecular π-π stacking, which is crucial for charge transport.

Components for Semiconducting Polymers

Similar to its role in small molecules, this compound can serve as a monomer or a precursor to a monomer for the synthesis of semiconducting polymers.

Polymerization via Amino Group: The primary amine allows the molecule to be incorporated into polymer chains. For instance, it can be reacted with diacyl chlorides to form polyamides or with dianhydrides to form polyimides. The resulting polymers would have the nitrobenzoate moiety as a repeating side group, influencing the electronic properties of the polymer backbone.

Post-Polymerization Modification: A polymer containing this unit could undergo further chemical changes. The reduction of the nitro group to an amine after polymerization would drastically alter the polymer's electronic and physical properties, converting an electron-accepting side chain into an electron-donating one.

Synthesis of Novel Monomers: The compound can be used as a starting material to create more complex, polymerizable monomers. For example, the amine could be functionalized with a polymerizable group like a vinyl or an acetylene (B1199291) unit before being incorporated into a polymer backbone via chain-growth polymerization methods.

Ligands in Functional Metal Complexes

The aminomethyl group in this compound is a potent site for coordinating with metal ions, making it a valuable ligand for creating functional metal complexes. While research on this specific molecule as a ligand is not prominent, the behavior of related amino-substituted aromatics, such as 2-aminobenzothiazole (B30445) derivatives, is well-studied. researchgate.netcore.ac.uk

Coordination Sites: The primary coordination site is the nitrogen atom of the aminomethyl group, which can act as a Lewis base. It is also possible for the oxygen atoms of the ester or nitro groups to participate in coordination, potentially allowing the molecule to act as a bidentate ligand, forming a stable chelate ring with a metal center.

Modulation of Electronic Properties: Upon coordination to a metal, the electronic properties of the ligand are altered. This interaction can be used to fine-tune the redox potential or photophysical properties (e.g., luminescence) of the resulting metal complex.

Catalysis and Sensing: Metal complexes derived from this ligand could have applications in catalysis, where the electronic environment around the metal center is critical for activity. Furthermore, if the coordination event leads to a change in an optical or electronic signal, these complexes could be developed into chemical sensors for specific metal ions.

Role in Supramolecular Assembly Architectures

Supramolecular chemistry relies on non-covalent interactions to build large, well-ordered structures from smaller molecular components. The functional groups on this compound make it an excellent candidate for designing self-assembling systems.

Hydrogen Bonding: The aminomethyl group contains two hydrogen bond donors (N-H), while the ester and nitro groups contain multiple hydrogen bond acceptors (oxygen atoms). This allows for the formation of predictable and directional hydrogen bonding networks, which can guide the assembly of molecules into one-, two-, or three-dimensional structures.

π-π Stacking: The electron-deficient nature of the nitro-substituted benzene ring can promote π-π stacking interactions with electron-rich aromatic systems. This interaction is a key driving force in the self-assembly of many organic materials.

Host-Guest Chemistry: The molecule could be incorporated into larger host structures, where its functional groups can interact with specific guest molecules. Alternatively, it could self-assemble to form a host structure capable of encapsulating smaller guests.

Table 2: Non-Covalent Interactions for Supramolecular Assembly

Interaction TypeParticipating Functional GroupsPotential Outcome
Hydrogen BondingN-H (donor) with C=O, N-O (acceptors)Formation of tapes, sheets, or 3D networks.
π-π StackingBenzene RingColumnar structures, stabilization of layered assemblies.
Dipole-DipoleC=O, N=O, C-O bondsContributes to the overall stability and packing of the crystal lattice.

Use as Mechanistic Probes in Chemical Biology

Nitroaromatic compounds have a well-established role in chemical biology and medicinal chemistry, often related to the bioreduction of the nitro group. nih.govscielo.br This reactivity can be harnessed to design mechanistic probes to study biological processes.

The core structure of this compound is suitable for development into a chemical probe. Its utility would likely be based on the chemical transformation of the nitro group within a specific biological environment.

Probes for Reductive Environments: The nitro group can be reduced by various enzymes (nitroreductases) under hypoxic (low oxygen) conditions, which are characteristic of solid tumors and certain microbial infections. This transformation can be exploited to design probes where, for example, a fluorophore is released or activated upon nitro reduction, allowing for the imaging of hypoxic tissues.

Enzyme Activity Sensors: By attaching a substrate for a particular enzyme to the molecule, it could be designed as a probe that targets a specific cellular location. Once there, the reduction of the nitro group could be initiated by local enzymatic activity, providing a signal that reports on the presence and activity of that enzyme.

Covalent Labeling: The reduction of the nitro group proceeds through several intermediates, such as nitroso and hydroxylamine (B1172632) species, which can be electrophilic. These reactive intermediates can potentially form covalent bonds with nearby nucleophilic biomolecules, such as proteins or DNA. If a reporter tag (like biotin (B1667282) or a fluorescent dye) is included in the probe's structure, this allows for the specific labeling and subsequent identification of molecules in close proximity to the site of probe activation.

While this compound itself is not a reported probe, its scaffold represents a valuable starting point for the synthesis of more complex molecules designed to investigate specific biological mechanisms through the unique chemistry of the nitroaromatic group. nih.gov

Patent Landscape Analysis and Future Research Directions

Analysis of Patented Synthetic Routes and Applications

An analysis of the patent landscape reveals that while patents specifically claiming "Methyl 2-(aminomethyl)-6-nitrobenzoate" are not prominent, numerous patents exist for structurally related substituted nitrobenzoates. These patents provide valuable insights into established synthetic methodologies and the primary fields of application for this class of compounds. The patented routes often serve as foundational frameworks for the synthesis of complex molecules where the substituted benzoate (B1203000) moiety is a key intermediate.

A common theme in the patent literature is the synthesis of nitrobenzoic acids and their corresponding esters, which are crucial precursors for pharmaceuticals and agrochemicals. For instance, patent US4506089A describes a process for preparing methyl m-nitrobenzoate through the nitration of methyl benzoate, followed by a purification process to isolate the desired meta isomer. google.com This highlights a classical and industrially relevant approach to introducing a nitro group onto the benzoate ring. Another relevant patent, CN111718264A, discloses a method for the co-production of 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid from 3-nitro-o-xylene using oxygen as an oxidant in the presence of dilute nitric acid. google.com This indicates an interest in developing more selective and safer oxidation and nitration methods.

The application of these intermediates is frequently documented in patents for active pharmaceutical ingredients. For example, derivatives of methyl 2-(halomethyl)-nitrobenzoates are key starting materials in the synthesis of Lenalidomide, an important immunomodulatory drug. google.comgoogleapis.com The patented processes describe the reaction of these halo-derivatives with other reagents to construct the final complex heterocyclic structure. google.comgoogleapis.com These examples underscore the role of substituted nitrobenzoates, including compounds analogous to this compound, as critical building blocks in the synthesis of high-value molecules. The primary patented applications are, therefore, not for the intermediate compound itself but for the final products derived from it.

Patent NumberSubject MatterRelevance to this compound
US4506089A Preparation of methyl m-nitrobenzoateDemonstrates a classic industrial route (nitration of a benzoate) for synthesizing nitrobenzoate precursors. google.com
CN111718264A Co-production of 2-methyl-6-nitrobenzoic acidHighlights methods for the synthesis of ortho-nitro substituted benzoic acids, structurally similar to the target compound. google.com
US10392364B2 Process for synthesis of LenalidomideUtilizes methyl 2-(halomethyl)-3-nitrobenzoate, showcasing the application of substituted nitrobenzoates as key pharmaceutical intermediates. google.com

Emerging Methodologies in the Synthesis of Substituted Benzoates

The synthesis of highly substituted aromatic compounds, including benzoates, is a continuously evolving field, with modern methodologies offering significant advantages over traditional approaches. Emerging strategies focus on improving efficiency, selectivity, and functional group tolerance. These advanced methods hold considerable promise for the synthesis of complex molecules like this compound.

Transition metal-catalyzed cross-coupling and functionalization reactions are at the forefront of these new methodologies. Techniques such as palladium-catalyzed C-H activation allow for the direct introduction of functional groups onto the benzene (B151609) ring, bypassing the need for pre-functionalized starting materials. mdpi.com This approach offers a more atom-economical and streamlined route to multi-substituted systems. Similarly, copper-catalyzed reactions have been developed for the formation of C-O and C-N bonds, which are essential transformations in the synthesis of substituted benzoates and their derivatives. mdpi.comnih.gov

Furthermore, novel intramolecular cyclization strategies are being employed to construct fused ring systems starting from appropriately substituted benzoates. mdpi.comrsc.org These methods, often catalyzed by metals like palladium or ruthenium, enable the efficient synthesis of complex heterocyclic structures. rsc.org The development of heterogeneous catalysts, such as palladium nanoparticles, is also a significant advancement, facilitating easier catalyst recovery and reuse, which is particularly important for industrial-scale synthesis. mdpi.com These emerging techniques could provide more efficient and versatile pathways to synthesize and modify substituted benzoates, allowing for the creation of diverse molecular architectures from simple precursors. mdpi.comscispace.com

Future Research Avenues for Advanced Functionalization and Derivatization

The chemical structure of this compound, featuring an amino group, a nitro group, and a methyl ester, offers a rich platform for further chemical modification. Future research will likely focus on leveraging these functional groups to synthesize a diverse array of novel compounds with potentially valuable properties.

The primary amino group is a key site for derivatization. It can readily undergo acylation, sulfonylation, or reaction with aldehydes and ketones to form Schiff bases, which can be subsequently reduced to secondary amines. These reactions allow for the introduction of a wide variety of substituents, enabling the systematic exploration of structure-activity relationships. Furthermore, the amino group, in conjunction with the adjacent ester, could be utilized in cyclization reactions to form heterocyclic systems, such as benzodiazepines or quinazolinones, which are common scaffolds in medicinal chemistry.

The nitro group represents another critical handle for functionalization. Its reduction to an amine is a fundamental transformation that opens up a vast range of subsequent chemical possibilities. The resulting diamino-benzoate derivative could serve as a precursor for the synthesis of benzimidazoles or other fused heterocycles. nih.gov The presence of two distinct amino groups would also allow for selective functionalization.

Finally, the methyl ester group can be hydrolyzed to the corresponding carboxylic acid or converted into amides by reacting with various amines. This modification alters the polarity and hydrogen bonding capabilities of the molecule, which can be crucial for tuning its physicochemical and biological properties. The strategic functionalization of these three distinct sites on the this compound scaffold provides a clear pathway for generating compound libraries for screening in various applications, from materials science to drug discovery.

Functional GroupPotential Derivatization ReactionsPotential Products/Applications
Aminomethyl Acylation, Sulfonylation, Reductive Amination, CyclizationAmides, sulfonamides, secondary amines, benzodiazepines, quinazolinones
Nitro Reduction to amine, subsequent diazotization or acylationDiamine derivatives, precursors for benzimidazoles and other heterocycles
Methyl Ester Hydrolysis, AmidationCarboxylic acids, amides with diverse functionalities

Role of Computational Chemistry in Directing Future Experimental Research

Computational chemistry has become an indispensable tool in modern chemical research, providing powerful predictive capabilities that can guide and accelerate experimental work. For a molecule like this compound, computational methods can be applied to elucidate its properties, predict its reactivity, and design novel derivatives with targeted functionalities. researchgate.netresearchgate.net

One of the primary applications of computational chemistry is in the study of reaction mechanisms. Using techniques like Density Functional Theory (DFT), researchers can model potential synthetic pathways to optimize reaction conditions, predict the feasibility of a proposed transformation, and understand the origins of selectivity. researchgate.net This can save significant time and resources in the laboratory by identifying promising routes before experimental work begins. For instance, DFT calculations can be used to predict the most favorable sites for electrophilic or nucleophilic attack on the benzene ring, guiding further functionalization efforts. rsc.org

Furthermore, computational tools are crucial for rational drug design and materials science. Molecular docking simulations can predict how derivatives of this compound might bind to a biological target, such as an enzyme or receptor. nih.gov This allows for the in-silico screening of virtual compound libraries and the prioritization of candidates for synthesis and biological testing. nih.gov Quantum chemical calculations can also predict key electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These properties are correlated with the molecule's reactivity and can be used to predict its potential utility in electronic materials or as a catalyst. nih.gov By integrating computational predictions with experimental validation, future research can be conducted more efficiently and with a higher probability of success.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(aminomethyl)-6-nitrobenzoate, and how can reaction yields be improved?

  • Methodology :

  • Stepwise functionalization : Start with methyl 2-methyl-6-nitrobenzoate (or analogs) and introduce the aminomethyl group via bromination followed by nucleophilic substitution with ammonia . Monitor intermediates using TLC or HPLC.
  • Alternative route : Use ethyl 2-(aminomethyl)benzoate derivatives as precursors, followed by nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) .
  • Yield optimization : Employ kinetic studies to identify rate-limiting steps (e.g., bromination efficiency) and adjust stoichiometry or catalysts (e.g., AIBN for radical-initiated bromination) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical techniques :

  • NMR : Compare 1^1H and 13^13C spectra with computational predictions (e.g., using PubChem data for analogous esters) . Key signals: ester carbonyl (~165–170 ppm), nitro group deshielding effects.
  • HPLC/MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm for nitroaromatics). Validate purity (>95%) with peak integration and high-resolution MS for molecular ion confirmation .
  • X-ray crystallography : If crystals are obtainable, compare with reported structures (e.g., methyl 2-methoxy-5-nitrobenzoate analogs) to confirm stereoelectronic effects .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Key parameters :

PropertyValue/ObservationSource
LogP (XlogP)~1.3 (moderate hydrophobicity)
Aqueous solubilityLow (enhanced with DMSO or acetone)
Thermal stabilityDecomposes >150°C; store at 2–8°C
Light sensitivityNitro group may degrade under UV; use amber vials

Advanced Research Questions

Q. How does the nitro group’s position influence regioselectivity in subsequent reactions (e.g., reduction or nucleophilic substitution)?

  • Mechanistic insights :

  • The ortho-nitro group exerts strong electron-withdrawing effects, directing electrophilic attacks to the para position. For reductions (e.g., H₂/Pd-C), monitor nitro-to-amine conversion via IR (loss of NO₂ stretch at ~1520 cm⁻¹) .
  • Competing pathways: Nitro groups may sterically hinder aminomethyl group reactivity. Use DFT calculations (e.g., Gaussian) to model transition states and predict selectivity .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

  • Troubleshooting :

  • Dynamic effects : Rotameric equilibria in the aminomethyl group can cause unexpected splitting. Acquire variable-temperature NMR (e.g., 25°C to −40°C) to freeze conformers .
  • Impurity interference : Cross-validate with LC-MS to rule out byproducts (e.g., brominated side products from incomplete substitution) .

Q. What strategies mitigate decomposition during long-term storage or under acidic/basic conditions?

  • Stabilization protocols :

  • Acidic conditions : Avoid prolonged exposure to pH <4, which hydrolyzes the ester moiety. Use buffered solutions (pH 6–7) for aqueous studies .
  • Lyophilization : For solid-state storage, lyophilize with cryoprotectants (e.g., trehalose) to prevent hygroscopic degradation .
  • Radical inhibitors : Add BHT (butylated hydroxytoluene) to solutions to suppress oxidative degradation of the aminomethyl group .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

  • Approach :

  • DFT/MD simulations : Use software like Gaussian or ORCA to calculate Fukui indices for electrophilic/nucleophilic sites. Compare with experimental kinetic data (e.g., SN2 reactivity of the aminomethyl group) .
  • Docking studies : Model interactions with enzymes (e.g., nitroreductases) to predict metabolic pathways or bioactivity .

Data Contradiction Analysis

Q. Discrepancies in reported LogP values: How to reconcile experimental and computational predictions?

  • Resolution :

  • Experimental validation : Measure partition coefficients (octanol/water) via shake-flask method and compare with computational tools (e.g., XlogP vs. ChemAxon). Adjust parameters for nitro group’s resonance effects .
  • Contextual factors : Note that XlogP values assume ideal conditions; solvent impurities or temperature variations may skew results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.